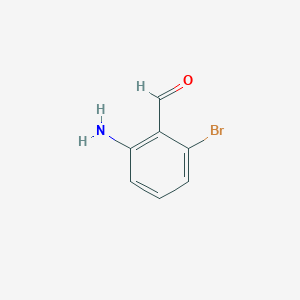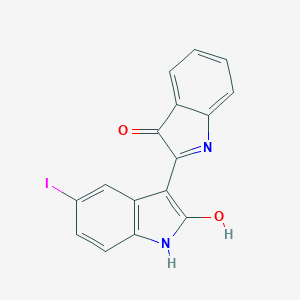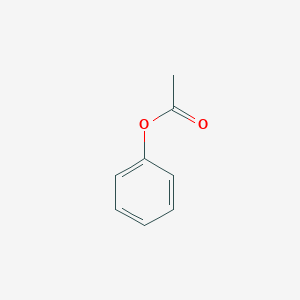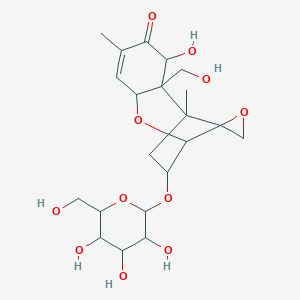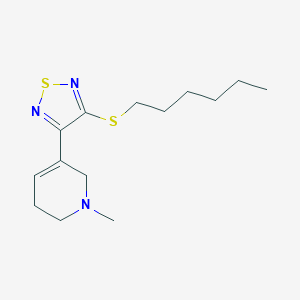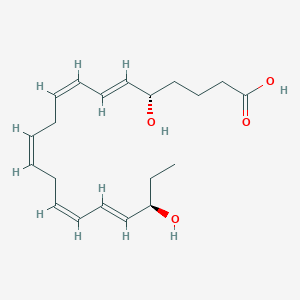
Resolvin E2
Overview
Description
Resolvin E2 (RvE2) is a member of the class of resolvins that is derived from eicosapentaenoic acid (EPA). It carries two hydroxy substituents at positions 5 and 18 (the 5S,18R stereoisomer). It has a role as an anti-inflammatory agent, a human xenobiotic metabolite, and a rat metabolite . It is a resolvin, a diol, a secondary allylic alcohol, and a hydroxy polyunsaturated fatty acid .
Synthesis Analysis
The efficient total synthesis of Resolvin E2 has been reported, taking advantage of its intrinsic pseudoenantiomeric substructures . It is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases . Human recombinant 5-lipoxygenase generates RvE2 from a common precursor of E series resolvins, namely, 18-hydroxyeicosapentaenoate (18-HEPE) .
Molecular Structure Analysis
The molecular formula of Resolvin E2 is C20H30O4 . The IUPAC name is (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid . The InChI and Canonical SMILES are also provided in the PubChem database .
Physical And Chemical Properties Analysis
The molecular weight of Resolvin E2 is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 3 . The XLogP3-AA is 3.5, which is a measure of the compound’s lipophilicity .
Scientific Research Applications
Resolvin E2: A Comprehensive Analysis of Scientific Research Applications
Inflammation Resolution: Resolvin E2 (RvE2) plays a crucial role in the resolution phase of inflammation. It is produced by human macrophages and has been shown to have significant effects in dampening inflammatory responses and promoting healing .
Therapeutic Approaches: RvE2 is part of a larger group of molecules known as specialized pro-resolving mediators (SPMs). These molecules are being explored for their potential as new therapeutic agents that can resolve inflammation without being immunosuppressive .
Biosynthesis Pathways: Understanding the biosynthesis of RvE2 is essential for exploring its applications in health. The process involves the release of omega-3 polyunsaturated fatty acids (PUFAs) from membrane phospholipids, which are then converted into RvE2 .
Oral Health Improvement: Research into the signaling pathways of RvE2 suggests potential applications in improving oral health by resolving inflammation and promoting healing in oral tissues .
Synthetic Analogs: The design and synthesis of stable analogs of RvE2, such as cyclopropane congeners, are being researched. These analogs aim to retain the potency of RvE2 while being more resistant to autoxidation, thus offering more stable therapeutic options .
Mechanism of Action
Target of Action
Resolvin E2 (RvE2) is a specialized pro-resolving mediator derived from eicosapentaenoic acid . Its primary targets are leukocytes, specifically human neutrophils . These cells play a crucial role in the immune response, particularly in the context of inflammation .
Mode of Action
RvE2 interacts with its targets through G-protein–coupled receptors present on the surface of leukocytes . This interaction leads to several changes, including the regulation of chemotaxis of human neutrophils and the enhancement of phagocytosis and anti-inflammatory cytokine production .
Biochemical Pathways
RvE2 is part of a family of specialized pro-resolving mediators (SPMs) that are derived from polyunsaturated fatty acids via lipoxygenase (LO)-driven biochemical pathways . These mediators play a pivotal role in “turning off” pro-inflammatory signals, thereby prompting the timely resolution of inflammation .
Pharmacokinetics
It is known that rve2 is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases
Result of Action
The action of RvE2 results in several molecular and cellular effects. It regulates the chemotaxis of human neutrophils, enhances phagocytosis, and promotes the production of anti-inflammatory cytokines . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis .
Action Environment
The action, efficacy, and stability of RvE2 can be influenced by various environmental factors. For instance, the inflammatory milieu in which RvE2 is produced can affect its formation and impact . Additionally, RvE2 has been identified in the plasma of healthy human subjects, suggesting that it can function in a variety of physiological contexts .
Future Directions
Given its unique function with minimal side-effects, resolvins could represent a new class of anti-inflammatory drugs . Currently, non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and opioids are commonly used to treat inflammation and pain caused by injury . Resolvins, including Resolvin E2, may contribute to the beneficial actions of omega-3 fatty acids in human diseases . Moreover, they indicate that the 5-lipoxygenase in human leukocytes is a pivotal enzyme that can produce both pro- and anti-inflammatory chemical mediators .
properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHYAOSTOHNQA-NNQKPOSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resolvin E2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
